

Evaluating Off-Target Effects of m-PEG3-OMs-Containing PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: *m*-PEG3-OMs

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The specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic window and overall success. Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to cellular toxicity and other adverse events. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in influencing both on-target potency and off-target degradation. This guide provides a comparative evaluation of PROTACs containing the short, flexible methoxy-poly(ethylene glycol)3-methanesulfonate (**m-PEG3-OMs**) linker against other common linker classes, with a focus on assessing off-target effects.

Data Presentation: Comparative Performance of PROTAC Linkers

The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and the off-target profile of a PROTAC. While specific off-target data for **m-PEG3-OMs**-containing PROTACs is not extensively published, we can infer expected performance based on studies comparing short PEG linkers with other linker types, such as longer PEG chains and alkyl chains.

Table 1: Representative On-Target Degradation Efficiency of PROTACs with Different Linker Types

Target Protein	E3 Ligase	Linker Type	Linker Length (atoms)	DC50 (nM)	Dmax (%)	Reference
BRD4	CRBN	PEG	9	< 500	> 90	[1]
BRD4	CRBN	PEG	12	> 5000	< 20	[1]
BRD4	VHL	PEG	9	~100	> 95	[1]
BRD4	VHL	PEG	15	~500	~80	[1]
TBK1	VHL	Alkyl/Ether	< 12	No degradation	N/A	[1]
TBK1	VHL	Alkyl/Ether	21	3	96	[1]

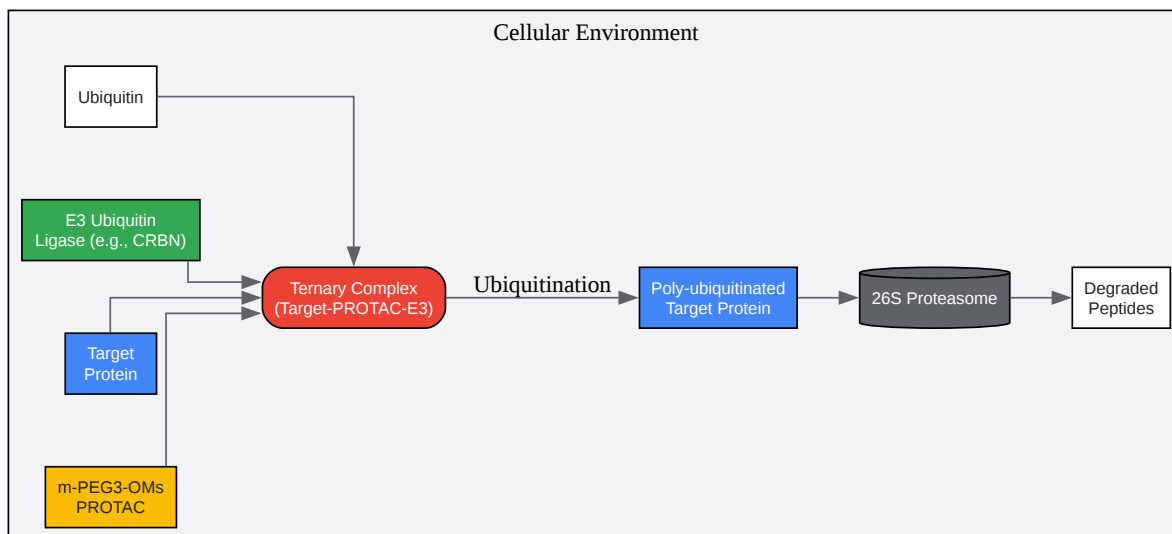
Table 2: Illustrative Off-Target Profile Comparison

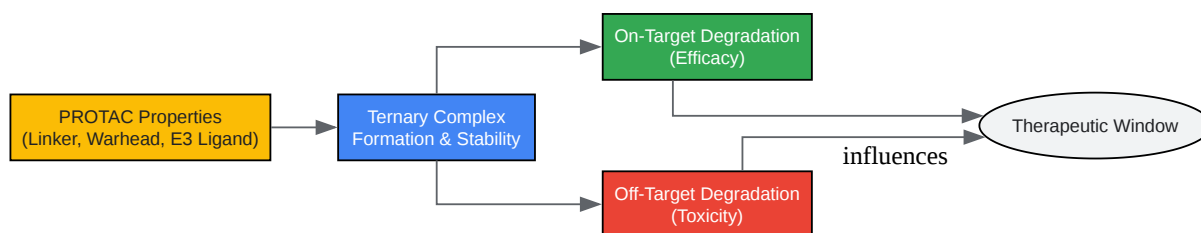
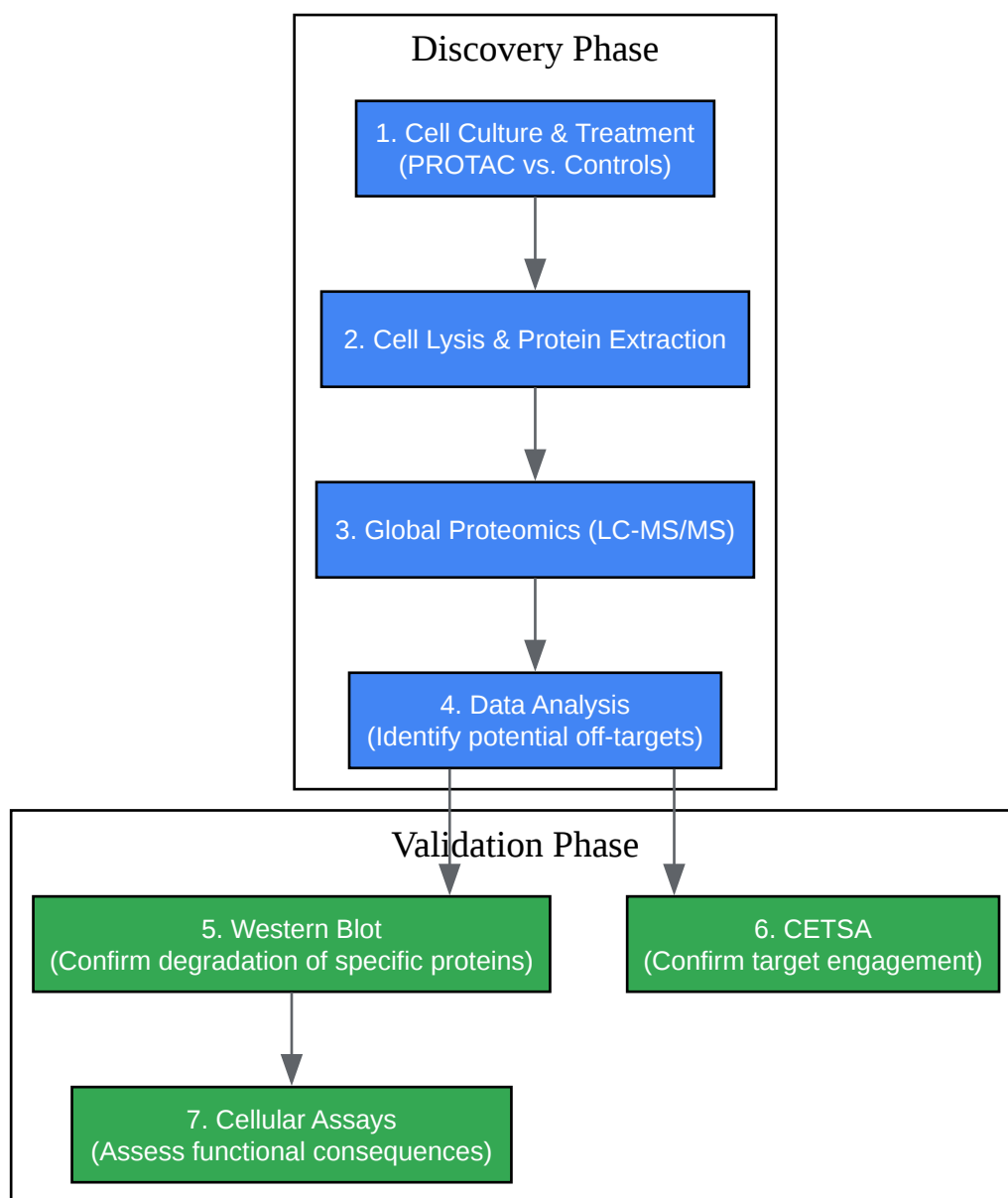
This table presents a hypothetical comparison based on general trends observed in the literature. The number of off-targets is typically determined by global proteomics.

Linker Type	General Characteristics	Expected Number of Off-Targets (Relative)	Potential for Neo-substrate Degradation
Short PEG (e.g., m-PEG3-OMs)	Flexible, hydrophilic	Moderate	Can occur due to conformational flexibility
Long PEG	Highly flexible, increased hydrophilicity	Potentially higher due to increased conformational freedom	Higher likelihood of inducing novel protein-protein interactions
Alkyl Chain	Flexible, hydrophobic	Moderate to High	Can occur, influenced by linker length and conformation
Rigid (e.g., piperazine-based)	Constrained conformation	Potentially lower due to reduced flexibility	May reduce neo-substrate interactions by pre-organizing the ternary complex

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships.





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References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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